Tetrabutylammonium fluoride
Overview
Description
Tetrabutylammonium fluoride is a quaternary ammonium salt with the chemical formula (C₄H₉)₄NF. It is commonly used as a source of fluoride ions in organic solvents. This compound is commercially available as a white solid trihydrate and as a solution in tetrahydrofuran. This compound is known for its strong hydrogen bond acceptor properties, making it a valuable reagent in various chemical reactions .
Mechanism of Action
Target of Action
Tetrabutylammonium fluoride (TBAF) primarily targets silyl ether protecting groups in organic compounds . It is also used as a phase transfer catalyst and as a mild base .
Mode of Action
TBAF interacts with its targets by acting as a source of fluoride ions in organic solvents . As a deprotecting agent, TBAF in DMSO will convert O-silylated enolates into carbonyls . With C-Si bonds, TBAF gives carbanions that can be trapped with electrophiles or undergo protonolysis .
Biochemical Pathways
TBAF is involved in various biochemical pathways, including aldol-type condensation reactions , Michael-type reactions , and ring-opening reactions . It is also used as a promoter in cross-coupling reactions and cyclization of carbocycles and heterocycles .
Pharmacokinetics
It is known that tbaf is soluble in water and tetrahydrofuran (thf), which may influence its distribution and elimination .
Result of Action
The action of TBAF results in the removal of silyl ether protecting groups from organic compounds, enabling further chemical reactions . It also facilitates the conversion of O-silylated enolates into carbonyls .
Action Environment
The action of TBAF is influenced by environmental factors such as the presence of water and the type of solvent used. For instance, the basicity of fluoride increases by more than 20 pK units on passing from aqueous to aprotic solvent . Tbaf samples are almost always hydrated, resulting in the formation of bifluoride (hf2−), hydroxide (oh−), as well as fluoride . This hydration can affect the nucleophilicity and basicity of TBAF .
Biochemical Analysis
Biochemical Properties
Tetrabutylammonium fluoride plays a significant role in biochemical reactions due to its ability to provide fluoride ions. These ions can interact with various enzymes, proteins, and other biomolecules. For instance, this compound is often used to remove silyl ether protecting groups in organic synthesis . This interaction involves the fluoride ions attacking the silicon atom, leading to the cleavage of the silyl ether bond. Additionally, this compound can act as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a reaction .
Cellular Effects
This compound can influence various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the fluoride ions provided by this compound can inhibit certain enzymes, leading to changes in cellular metabolism . Additionally, this compound can impact cell signaling pathways by interacting with specific proteins involved in these pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to provide fluoride ions, which can interact with various biomolecules. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and other cellular effects. For instance, the fluoride ions can bind to the active site of certain enzymes, inhibiting their activity . This inhibition can result in changes in cellular metabolism and other biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that this compound can degrade over time, leading to a decrease in its effectiveness . Additionally, long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can exhibit toxic or adverse effects . These effects can include enzyme inhibition, changes in gene expression, and alterations in cellular metabolism. It is important to determine the appropriate dosage to avoid potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, the fluoride ions provided by this compound can inhibit certain enzymes involved in metabolic pathways, leading to changes in metabolite levels . These interactions can have significant effects on cellular metabolism and overall biochemical processes.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation . For example, this compound can be transported into cells via specific transporters, leading to its accumulation in certain cellular compartments . This localization can influence its activity and function within the cell.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can be localized to the cytoplasm or nucleus, where it can interact with specific biomolecules and exert its effects . This localization is crucial for its role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrabutylammonium fluoride can be prepared by passing hydrofluoric acid through an ion-exchange resin, followed by tetrabutylammonium bromide. Upon evaporation of the water, this compound can be collected as an oil in quantitative yield . Anhydrous samples can be prepared by the reaction of hexafluorobenzene and tetrabutylammonium cyanide .
Industrial Production Methods: In industrial settings, this compound is typically obtained as a trihydrate (TBAF-3H₂O), a 1M solution in tetrahydrofuran, or a 75 wt% solution in water . The production process involves careful control of reaction conditions to ensure the stability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Tetrabutylammonium fluoride undergoes various types of reactions, including:
Substitution Reactions: It is commonly used in nucleophilic substitution reactions to introduce fluoride ions into organic molecules.
Deprotection Reactions: this compound is used to remove silyl ether protecting groups in organic synthesis.
Base-Catalyzed Reactions: It acts as a mild base in aldol-type condensation reactions, Michael-type reactions, and ring-opening reactions.
Common Reagents and Conditions:
Major Products Formed:
Fluorinated Compounds: this compound is used to prepare alkyl fluorides through nucleophilic fluorination.
Carbonyl Compounds: It converts O-silylated enolates into carbonyl compounds.
Scientific Research Applications
Tetrabutylammonium fluoride has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Tetrabutylammonium Bromide: Similar to tetrabutylammonium fluoride, this compound is used as a phase transfer catalyst and in the preparation of other tetrabutylammonium salts.
Tetrabutylammonium Chloride: This compound is also used as a phase transfer catalyst and in various organic synthesis reactions.
Uniqueness: this compound is unique due to its ability to provide fluoride ions in organic solvents, which is challenging with other fluoride salts due to their limited solubility and tendency to form hydrates . This property makes this compound particularly valuable in organic synthesis and various industrial applications.
Properties
IUPAC Name |
tetrabutylazanium;fluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGGTKZVZWFYPV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[F-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10549-76-5 (Parent) | |
Record name | Tetrabutylammonium fluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000429414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10883381 | |
Record name | Tetra-n-butylammonium fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883381 | |
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Molecular Weight |
261.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid that is crystallized by humidity; Usually used dry; [Merck Index] Light yellow hygroscopic crystals; [Sigma-Aldrich MSDS] | |
Record name | Tetrabutylammonium fluoride | |
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URL | https://haz-map.com/Agents/17919 | |
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CAS No. |
429-41-4 | |
Record name | Tetrabutylammonium fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=429-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrabutylammonium fluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000429414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanaminium, N,N,N-tributyl-, fluoride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetra-n-butylammonium fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrabutylammonium fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.417 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRABUTYLAMMONIUM FLUORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2618F0C37I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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